3-bromo-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide
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Overview
Description
3-bromo-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide is a complex organic compound that features a bromine atom, a chlorophenyl group, and a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Sulfonamide Moiety: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide.
Introduction of the Bromine Atom: Bromination of the aromatic ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, often using a chlorophenyl thiol or a related compound.
Final Coupling: The final step involves coupling the intermediate with 2-bromoethylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-bromo-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-bromo-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide
- 4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide
- N-(4-bromo-phenyl)-2-chloro-benzamide
Uniqueness
3-bromo-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-N-[2-(4-chlorophenyl)sulfanylethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO3S2/c1-21-15-7-6-13(10-14(15)16)23(19,20)18-8-9-22-12-4-2-11(17)3-5-12/h2-7,10,18H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFMFDHYBLJLAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCSC2=CC=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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